

# Application Notes and Protocols for BT1718 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BT18     |           |
| Cat. No.:            | B1372158 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

BT1718 is a first-in-class Bicycle Toxin Conjugate (BTC) currently under investigation for the treatment of advanced solid tumors. It is comprised of a bicyclic peptide that specifically binds to Membrane Type 1 Matrix Metalloproteinase (MT1-MMP), also known as MMP-14, which is overexpressed in various cancers.[1][2][3] This peptide is linked to the potent microtubule-disrupting agent DM1 via a cleavable linker.[2][3][4] The targeted delivery of DM1 to MT1-MMP-expressing tumor cells aims to enhance anti-tumor efficacy while minimizing systemic toxicity. [1][3] These application notes provide a summary of reported dosages and concentrations for BT1718 in preclinical and clinical settings, along with detailed protocols for its use in in vitro and in vivo experiments.

## **Data Presentation**

**Table 1: In Vitro Concentrations for BT1718** 

| Cell Line                 | Assay Type            | Concentration (IC50) | Incubation<br>Time | Reference |
|---------------------------|-----------------------|----------------------|--------------------|-----------|
| EBC-1 (NSCLC)             | Cytotoxicity<br>Assay | ~1 nM                | Not Specified      | [1][5]    |
| HT-1080<br>(Fibrosarcoma) | Cytotoxicity<br>Assay | 1.0 nM               | 72 hours           | [6]       |



Table 2: In Vivo Dosages for BT1718 (Preclinical

**Xenograft Models**)

| Model Type                                     | Dosing<br>Regimen  | Dosage               | Efficacy                 | Reference |
|------------------------------------------------|--------------------|----------------------|--------------------------|-----------|
| Cell-line derived xenograft (EBC-1)            | Twice weekly, i.v. | 3 mg/kg              | Partial efficacy         | [1]       |
| Cell-line derived xenograft (EBC-1)            | Twice weekly, i.v. | 5 mg/kg, 10<br>mg/kg | Complete tumor clearance | [5]       |
| Cell-line derived<br>xenograft (NCI-<br>H1975) | Twice weekly, i.v. | 10 mg/kg             | Complete tumor clearance | [5]       |
| Patient-derived<br>xenograft (High<br>MT1-MMP) | Twice weekly, i.v. | 3 mg/kg              | Tumor stasis             | [5]       |
| Patient-derived<br>xenograft (High<br>MT1-MMP) | Twice weekly, i.v. | 10 mg/kg             | Complete tumor clearance | [5]       |

# Table 3: Clinical Dosages for BT1718 (Phase I/IIa Trial NCT03486730)



| Phase                        | Dosing<br>Regimen  | Dosage                                              | Patient<br>Population | Reference |
|------------------------------|--------------------|-----------------------------------------------------|-----------------------|-----------|
| Phase I (Dose<br>Escalation) | Twice weekly, i.v. | Starting dose:<br>0.6 mg/m²                         | Advanced solid tumors | [6]       |
| Phase I (Dose<br>Escalation) | Twice weekly, i.v. | Recommended<br>Phase 2 Dose<br>(RP2D): 7.2<br>mg/m² | Advanced solid tumors | [7]       |
| Phase I (Dose<br>Escalation) | Once weekly, i.v.  | Dose escalation<br>ongoing up to 32<br>mg/m²        | Advanced solid tumors | [7]       |

# **Signaling Pathway and Mechanism of Action**

BT1718 targets MT1-MMP, a transmembrane metalloproteinase involved in the degradation of the extracellular matrix (ECM), a process crucial for tumor invasion and metastasis.[1][8] Upon binding to MT1-MMP on the cancer cell surface, BT1718 is internalized, and the DM1 payload is released, leading to microtubule disruption and subsequent cell death.[3][6] The signaling pathways influenced by MT1-MMP are complex and can involve interactions with various cellular components to promote cancer progression.





Click to download full resolution via product page

Caption: Mechanism of action of BT1718 and the central role of MT1-MMP in cancer progression.

# **Experimental Protocols**In Vitro Cytotoxicity Assay



This protocol outlines a general procedure for assessing the cytotoxic effects of BT1718 on cancer cell lines.

#### Materials:

- BT1718
- MT1-MMP expressing cancer cell line (e.g., EBC-1, HT-1080)
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent
- DMSO
- Phosphate-buffered saline (PBS)
- Solubilization buffer (e.g., DMSO or isopropanol with HCl)
- Plate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
  μL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
- Compound Preparation: Prepare a stock solution of BT1718 in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 nM to 100 nM).
- Cell Treatment: Remove the culture medium from the wells and add 100  $\mu$ L of the prepared BT1718 dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Viability Assessment (MTT Assay):







- Add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 2-4 hours at 37°C until formazan crystals are visible.
- $\circ\,$  Carefully remove the medium and add 100  $\mu\text{L}$  of solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
   Determine the IC50 value by plotting the percentage of viability against the log of the
   BT1718 concentration and fitting the data to a dose-response curve.





Click to download full resolution via product page

Caption: A typical workflow for an in vitro cytotoxicity assay to determine the IC50 of BT1718.



## In Vivo Xenograft Model Protocol

This protocol provides a general framework for evaluating the anti-tumor efficacy of BT1718 in a mouse xenograft model.

## Materials:

- BT1718
- Immunocompromised mice (e.g., NOD-SCID or nude mice)
- MT1-MMP expressing cancer cells (e.g., EBC-1)
- Matrigel (optional)
- Sterile PBS
- Calipers
- Animal balance

#### Procedure:

- Tumor Cell Implantation:
  - Harvest cancer cells and resuspend them in sterile PBS, with or without Matrigel, at a concentration of 1-5 x 10<sup>7</sup> cells/mL.
  - Subcutaneously inject 100-200 μL of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring:
  - Monitor the mice regularly for tumor growth.
  - Measure tumor volume using calipers (Volume = 0.5 x Length x Width^2).
  - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.



#### • BT1718 Administration:

- Prepare BT1718 in a suitable vehicle for intravenous (i.v.) injection.
- Administer BT1718 at the desired dosage (e.g., 3-10 mg/kg) and schedule (e.g., twice weekly).
- The control group should receive the vehicle only.
- Efficacy Evaluation:
  - Continue to monitor tumor volume and body weight of the mice throughout the study.
  - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
- Data Analysis:
  - Plot the mean tumor volume over time for each group.
  - Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

## Conclusion

BT1718 is a promising targeted therapy for solid tumors overexpressing MT1-MMP. The provided data and protocols offer a foundation for researchers to design and execute preclinical studies to further investigate its therapeutic potential. It is crucial to tailor the experimental conditions, such as cell lines and dosages, to the specific research question being addressed.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. bicycletherapeutics.com [bicycletherapeutics.com]
- 2. tandfonline.com [tandfonline.com]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. bicycletherapeutics.com [bicycletherapeutics.com]
- 6. bicycletherapeutics.com [bicycletherapeutics.com]
- 7. Bicycle Therapeutics to Present New Translational Data for BT1718 and Preclinical Data for Other Bicycle® Toxin Conjugates at AACR-NCI-EORTC 2019 - BioSpace [biospace.com]
- 8. bicycletherapeutics.com [bicycletherapeutics.com]
- To cite this document: BenchChem. [Application Notes and Protocols for BT1718 in Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1372158#bt18-dosage-and-concentration-for-experiments]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com